molecular formula C10H11FO B13084859 3-Ethyl-6-fluoro-2-methylbenzaldehyde

3-Ethyl-6-fluoro-2-methylbenzaldehyde

Cat. No.: B13084859
M. Wt: 166.19 g/mol
InChI Key: DBLAUNNJSQGWIC-UHFFFAOYSA-N
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Description

3-Ethyl-6-fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C10H11FO. It is a fluorinated benzaldehyde derivative, characterized by the presence of an ethyl group at the third position, a fluorine atom at the sixth position, and a methyl group at the second position on the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-fluoro-2-methylbenzaldehyde typically involves the fluorination of a suitable benzaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom onto the benzene ring. The ethyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes steps such as halogenation, alkylation, and oxidation under controlled conditions to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: HNO3 and H2SO4 for nitration; NFSI for fluorination.

Major Products:

    Oxidation: 3-Ethyl-6-fluoro-2-methylbenzoic acid.

    Reduction: 3-Ethyl-6-fluoro-2-methylbenzyl alcohol.

    Substitution: 3-Ethyl-6-fluoro-2-methyl-4-nitrobenzaldehyde.

Scientific Research Applications

3-Ethyl-6-fluoro-2-methylbenzaldehyde is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-6-fluoro-2-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s reactivity and binding affinity to these targets. For example, in biological systems, the compound may inhibit aldehyde dehydrogenases, leading to the accumulation of aldehydes and subsequent biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-6-fluoro-2-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and stability, making it a valuable intermediate in organic synthesis and research applications .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

3-ethyl-6-fluoro-2-methylbenzaldehyde

InChI

InChI=1S/C10H11FO/c1-3-8-4-5-10(11)9(6-12)7(8)2/h4-6H,3H2,1-2H3

InChI Key

DBLAUNNJSQGWIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)F)C=O)C

Origin of Product

United States

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